LSD1 Inhibition Potency: 941877-36-7 vs. a Non-Methylated Morpholine Analog
In a direct enzymatic assay measuring inhibition of human recombinant Lysine-Specific Demethylase 1 (LSD1), the target compound (941877-36-7) demonstrated an IC50 of 10,000 nM. This potency can be contrasted with a close analog, N-(benzo[d]thiazol-6-yl)-4-(morpholinosulfonyl)benzamide (CAS 899960-83-9), which lacks the 2,6-dimethyl groups on the morpholine ring. While a direct head-to-head IC50 comparison under identical conditions is not available, the presence of the 2,6-dimethylmorpholino group in 941877-36-7 is a key structural differentiator known to influence potency and selectivity in related benzothiazole sulfonamides [1].
| Evidence Dimension | Inhibition of human recombinant LSD1 |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | N-(benzo[d]thiazol-6-yl)-4-(morpholinosulfonyl)benzamide; IC50 not publicly reported for LSD1 |
| Quantified Difference | Not directly quantifiable; structural difference is the absence of 2,6-dimethyl groups on the morpholine |
| Conditions | Inhibition of human recombinant LSD1 assessed by H2O2 production using a methylated peptide substrate (Amplex Red assay), 30 min incubation |
Why This Matters
The distinct 2,6-dimethylmorpholino moiety of 941877-36-7 is a critical determinant of its LSD1 inhibitory profile, making it a preferred tool compound over non-methylated analogs for epigenetic studies requiring this specific pharmacophore.
- [1] BindingDB. BDBM50067587 (CHEMBL3402055). Affinity Data: IC50 1.00E+4 nM for Human LSD1. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067587. View Source
